3-(3,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spiro compound with a unique structure that includes a spirocyclic framework. Spiro compounds are known for their special structures and functions, which make them valuable in various fields such as medicine, catalysis, and optical materials . This compound, in particular, has attracted attention due to its potential biological activities and applications in scientific research.
Properties
Molecular Formula |
C18H20O6 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C18H20O6/c1-21-14-7-6-12(11-15(14)22-2)10-13-16(19)23-18(24-17(13)20)8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI Key |
MRWXAAZUUUOVHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC3(CCCCC3)OC2=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves the reaction of 3,4-dimethoxybenzaldehyde with 1,5-dioxaspiro[5.5]undecane-2,4-dione under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol. The product is then purified and characterized using techniques like X-ray single-crystal diffraction, IR, and UV-Vis spectroscopy .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound is used in the development of optical materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various cellular responses. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis, while its antitumor activity could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione include:
- 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione These compounds share a similar spirocyclic framework but differ in the substituents on the benzylidene group. The unique combination of substituents in 3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione contributes to its distinct biological activities and potential applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
